Hidrocinconina

Descripción general

Descripción

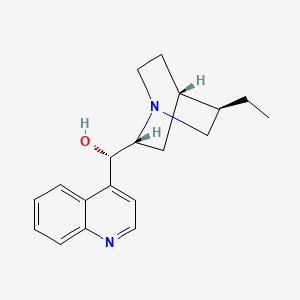

Hydrocinchonine, also known as cinchonifine, is a class of organic compounds known as cinchona alkaloids . These alkaloids are structurally characterized by the presence of the cinchonan skeleton, which consists of a quinoline linked to an azabicyclo[2.2.2]octane moiety .

Synthesis Analysis

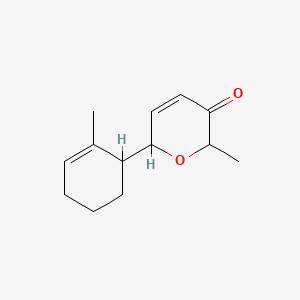

The synthesis of Hydrocinchonine has been achieved via photo-oxygenation of an indole derivative . The process involved the stereoselective conversion of 3-Ethylpiperidin-4-one into a formylmethylindole, whose ring transformation via photo-oxygenation produced a 4-acylquinoline .

Molecular Structure Analysis

Hydrocinchonine has a molecular formula of C19H24N2O and a molecular weight of 296.41 . Its structure includes a quinoline linked to an azabicyclo[2.2.2]octane moiety .

Physical and Chemical Properties Analysis

Hydrocinchonine has a melting point of 269-272 °C . It has a predicted pKa of 12.98±0.20 . It appears as a white to almost white powder or crystal . It has a water solubility of 768.6mg/L at 25 ºC .

Aplicaciones Científicas De Investigación

Agente Antimalárico

Históricamente, los alcaloides de la quina, incluyendo la Hidrocinconina, se han utilizado como agentes antimaláricos . Se extraían de la corteza peruana de Cinchona officinalis L. y otras especies de Cinchona . La quinina, un miembro principal de los alcaloides de la quina, ha salvado el mayor número de vidas humanas entre todos los medicamentos introducidos en la terapia .

Actividad Anticancerígena

La cinconina, un compuesto estrechamente relacionado con la this compound, se ha encontrado que induce actividad anticancerígena al activar la caspasa-3 y la PARP-1, y desencadenar la respuesta de estrés del retículo endoplásmico . Regula al alza la GRP78 y promueve la fosforilación de PERK y ETIF-2α .

Efectos Antiobesidad

La cinconina también tiene potenciales efectos antiinflamatorios que reducen el impacto de las dietas ricas en grasas, lo que la hace adecuada para dirigirse a enfermedades relacionadas con la obesidad .

Propiedades Antiinflamatorias

Los alcaloides de la quina han demostrado propiedades antiinflamatorias, que podrían aplicarse potencialmente en el tratamiento de diversas afecciones inflamatorias .

Propiedades Antiparasitarias

Además de sus efectos antimaláricos, los alcaloides de la quina han demostrado propiedades antiparasitarias .

Cromatografía Enantioselectiva

Los alcaloides de la quina se han utilizado en fases estacionarias quirales para la cromatografía enantioselectiva . Esto permite la separación de compuestos quirales, lo cual es crucial en muchas áreas de la química y la biología .

Safety and Hazards

Mecanismo De Acción

Target of Action

Hydrocinchonine, also known as (+)-hydrocinchonine or Dihydrocinchonine, is primarily known as a multidrug resistance (MDR)-reversal agent . It targets the P-glycoprotein (P-gp) in cells, which is a key player in multidrug resistance .

Mode of Action

Hydrocinchonine interacts with its target, P-gp, to increase the cytotoxicity of certain drugs, such as Paclitaxel, in P-gp-positive cells . This interaction results in a synergistic apoptotic effect, enhancing the effectiveness of the drug treatment .

Biochemical Pathways

It is known that hydrocinchonine can induce apoptosis in cells by activating caspase-3 and parp-1, triggering the endoplasmic reticulum stress response . It also up-regulates GRP78 and promotes the phosphorylation of PERK and ETIF-2α .

Result of Action

The result of Hydrocinchonine’s action is a potentiation of the cytotoxic effects of certain drugs in P-gp-positive cells . This leads to increased cell death, or apoptosis, in these cells .

Análisis Bioquímico

Biochemical Properties

Hydrocinchonine, like other alkaloids, is believed to interact with various enzymes, proteins, and other biomoleculesIt is structurally similar to quinine, an antimalarial drug .

Cellular Effects

It is known that similar compounds can have significant impacts on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to be a GLP-1 receptor agonist, which suggests it may play a role in glucose homeostasis

Propiedades

IUPAC Name |

(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h3-7,9,13-14,18-19,22H,2,8,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJNHVWTKZUUTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydrocinchonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030283 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.7 mg/mL at 16 °C | |

| Record name | Hydrocinchonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030283 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

485-64-3, 485-65-4 | |

| Record name | (8α,9R)-10,11-dihydrocinchonan-9-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (9S)-10,11-dihydrocinchonan-9-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrocinchonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030283 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

268 - 269 °C | |

| Record name | Hydrocinchonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030283 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

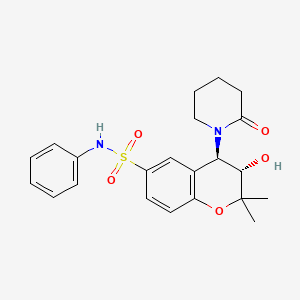

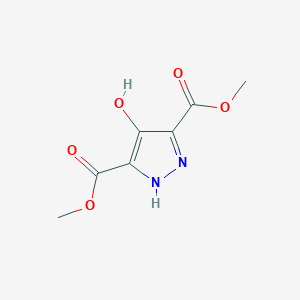

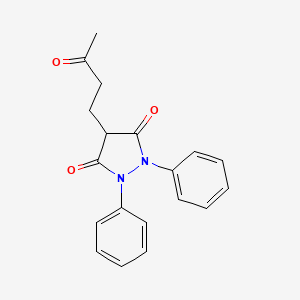

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

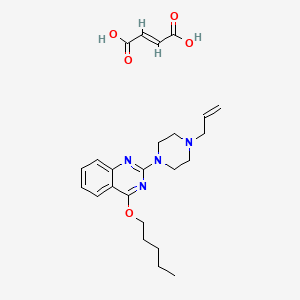

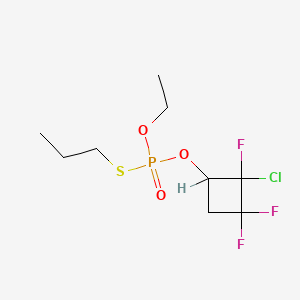

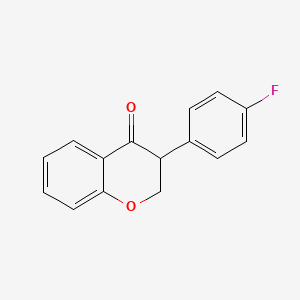

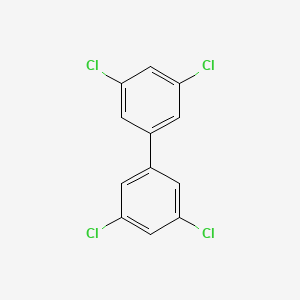

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-[[1-[[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]carbamoyl]cyclopentyl]methyl]-4-phenylbutanoic acid](/img/structure/B1673368.png)

![benzyl N-[(2S)-1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B1673372.png)